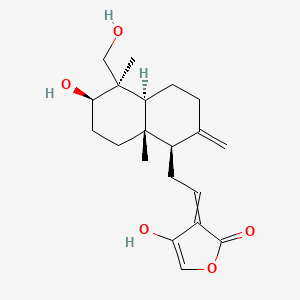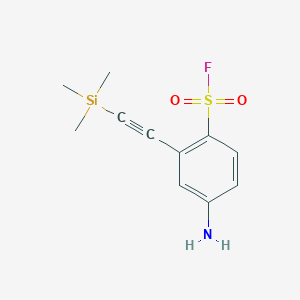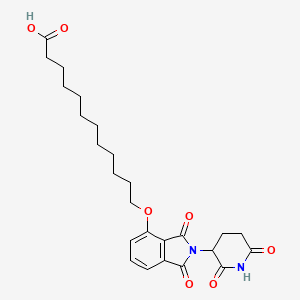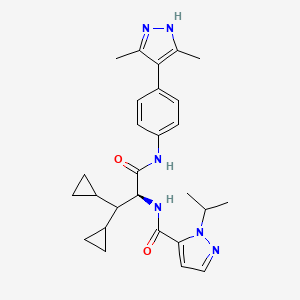
n-(3-(Dimethylamino)propyl)-n-((ethylamino)carbonyl)-6-ergoline-8-carboxamid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cabergoline is a dopaminergic medication primarily used to treat disorders associated with high levels of prolactin, such as prolactinomas and hyperprolactinemia . It is an ergot derivative and a potent dopamine D2 receptor agonist . Cabergoline was patented in 1980 and approved for medical use in 1993 . It is also used in the treatment of Parkinson’s disease and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cabergoline is synthesized through a multi-step process involving the protection of secondary amine and indole nitrogen functions of ergoline-8β-carboxylic acid C1-4 alkyl esters as carbamate derivatives . The protected compound is then amidated with 3-(dimethylamino)propylamine, followed by reaction with ethyl isocyanate . The protecting groups are then cleaved, and the resulting deprotected secondary amine is reacted with an electrophilic allyl alcohol derivative to obtain cabergoline .
Industrial Production Methods
Industrial production of cabergoline involves crystallization from a toluene/heptane or toluene/hexane mixture starting from raw cabergoline . The process includes the recovery and removal of the solvent from the resulting toluene solvate Form X, which is then converted into crystalline Form I of cabergoline .
Chemical Reactions Analysis
Types of Reactions
Cabergoline undergoes several types of chemical reactions, including:
Oxidation: The alkene bond in cabergoline is susceptible to oxidation.
Hydrolysis: The urea moiety and amide group in cabergoline are sensitive to degradation by hydrolysis.
Photo and Thermal Degradation: Cabergoline is sensitive to photo and thermal degradation, producing three major degradation products.
Common Reagents and Conditions
Oxidative Degradation: Reaction with 3% hydrogen peroxide at room temperature for 5 hours.
Hydrolysis: Performed using hydrochloric acid or sodium hydroxide with different molarities, ranging from pH 1.3 to 12.7.
Major Products Formed
The degradation of cabergoline under various conditions results in the formation of three major degradation products, which were isolated and identified using infrared and mass spectrometry analyses .
Scientific Research Applications
Cabergoline has a wide range of scientific research applications, including:
Mechanism of Action
Cabergoline exerts its effects by stimulating dopamine D2 receptors, which inhibit prolactin secretion . The secretion of prolactin by the anterior pituitary is mainly under hypothalamic inhibitory control, likely exerted through the release of dopamine . Cabergoline binds to dopamine D2 receptors, causing inhibition of adenylyl cyclase activity, decreased cyclic adenosine monophosphate levels, and induction of apoptosis . It also induces autophagic cell death by activating dopamine D5 receptors .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist used to treat Parkinson’s disease.
Uniqueness
Compared to bromocriptine, cabergoline has a higher affinity for dopamine D2 receptors, resulting in more potent effects and a longer duration of action . Cabergoline is also better tolerated with fewer side effects and a more convenient dosing schedule . Additionally, cabergoline has shown potential broader clinical use in the treatment of other tumors such as breast cancer, pancreatic neuroendocrine tumors, and lung cancer .
Properties
Molecular Formula |
C26H37N5O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1 |
InChI Key |
KORNTPPJEAJQIU-DICHZYRTSA-N |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![2-[5-(Cyclopropylmethyl)-3-[4-fluoro-3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]-4-[(3-fluoro-4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B11935945.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
![1-{4-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one; maleic acid](/img/structure/B11935954.png)


![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)
![azanium;(2S,3S,4S,5R,6S)-6-[[(3S,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B11935983.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)


![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)
![(2R,3S,4R,5R,6R)-5-Amino-2-(aminomethyl)-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2-{[(2S,3R,4S,5R)-4-{[(2S,3S,4S,5R,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-YL]oxy}-3-hydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-3-hydroxycyclohexyl]oxy}oxane-3,4-diol; sulfuric acid](/img/structure/B11936016.png)

